molecular formula C11H12N2O6 B14610907 Propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester CAS No. 57025-45-3

Propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester

Cat. No.: B14610907
CAS No.: 57025-45-3
M. Wt: 268.22 g/mol
InChI Key: SEBUYNOQPFWJRJ-UHFFFAOYSA-N
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Description

Propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester is an organic compound with the molecular formula C11H12N2O6 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2,4-dinitrophenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with 2,4-dinitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2,2-dimethylpropanoic acid and 2,4-dinitrophenol.

    Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, and heat.

    Reduction: Hydrogen gas, palladium on carbon, and an appropriate solvent like ethanol.

    Substitution: Nucleophiles such as amines or alcohols, and solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

    Hydrolysis: 2,2-dimethylpropanoic acid and 2,4-dinitrophenol.

    Reduction: 2,2-dimethylpropanoic acid, 2,4-diaminophenyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying ester hydrolysis in biological systems.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing 2,2-dimethylpropanoic acid and 2,4-dinitrophenol. The nitro groups can undergo reduction to form amino groups, which can further participate in various biochemical pathways. The compound’s reactivity and interactions with enzymes make it a valuable tool for studying enzymatic processes and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2,2-dimethyl-, 2-phenylethyl ester: Similar ester structure but with a phenylethyl group instead of a dinitrophenyl group.

    Propanoic acid, 2,2-dimethyl-, 4-methylpentyl ester: Another ester derivative with a different alkyl group.

Uniqueness

Propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester is unique due to the presence of the 2,4-dinitrophenyl group, which imparts distinct chemical properties such as increased reactivity and the ability to participate in specific reactions like reduction of nitro groups. This makes it particularly useful in research applications where these properties are advantageous.

Properties

CAS No.

57025-45-3

Molecular Formula

C11H12N2O6

Molecular Weight

268.22 g/mol

IUPAC Name

(2,4-dinitrophenyl) 2,2-dimethylpropanoate

InChI

InChI=1S/C11H12N2O6/c1-11(2,3)10(14)19-9-5-4-7(12(15)16)6-8(9)13(17)18/h4-6H,1-3H3

InChI Key

SEBUYNOQPFWJRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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